molecular formula C9H8ClN3O B1370649 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline CAS No. 6674-17-5

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B1370649
CAS No.: 6674-17-5
M. Wt: 209.63 g/mol
InChI Key: OJARUJXBQHAORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic compound that contains both an oxadiazole ring and an aniline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the chloromethyl group on the oxadiazole ring and the aniline group provides unique reactivity and functionality, making it a versatile compound for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group and the aniline moiety. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a nitrile oxide. This reaction is typically carried out under mild conditions using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and chloromethylation steps, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under basic conditions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens (chlorine, bromine) can be used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used under appropriate conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxadiazole derivatives.

    Electrophilic Aromatic Substitution: Formation of nitrated, sulfonated, or halogenated aniline derivatives.

    Oxidation and Reduction: Formation of nitroso, nitro, or reduced aniline derivatives.

Scientific Research Applications

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through various mechanisms:

Comparison with Similar Compounds

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJARUJXBQHAORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649651
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6674-17-5
Record name 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.